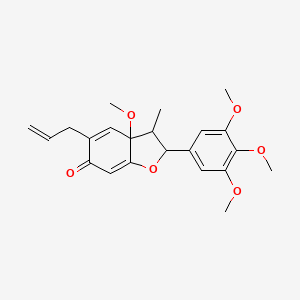
Mirandin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirandin B is a natural compound classified under the lignans category. It is derived from the trunk wood of Nectandra miranda, a plant belonging to the Lauraceae family. The compound has a molecular formula of C22H26O6 and a molecular weight of 386.438 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirandin B involves the isolation of neolignans from a benzene extract of Nectandra miranda trunk wood . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the extraction of the compound using organic solvents followed by purification techniques such as chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, the production of such natural compounds on an industrial scale would involve large-scale extraction from plant sources, followed by purification and quality control processes to ensure the desired purity and potency.
Chemical Reactions Analysis
Types of Reactions: Mirandin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Mirandin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its potential effects on cellular processes and its role in various biological pathways. In medicine, it is explored for its potential therapeutic applications in treating hypertensive states, anginal throes, and cardiac dilapidation. In industry, this compound may be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of Mirandin B involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in cardiovascular health. The exact molecular targets and pathways are not fully elucidated, but ongoing research aims to uncover the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Mirandin B is structurally similar to other neolignans, such as Mirandin A and Licarin C . These compounds share a common lignan backbone but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to other similar compounds, this compound may exhibit different pharmacological activities and potential therapeutic applications.
List of Similar Compounds:- Mirandin A
- Licarin C
Conclusion
This compound is a versatile natural compound with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover the detailed mechanisms of action and potential therapeutic applications of this compound, highlighting its importance in the scientific community.
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3 |
InChI Key |
MRRHZTMSIVTFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



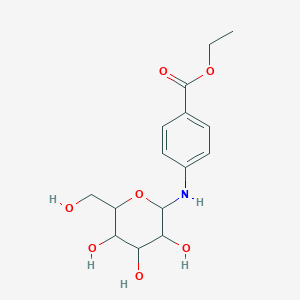

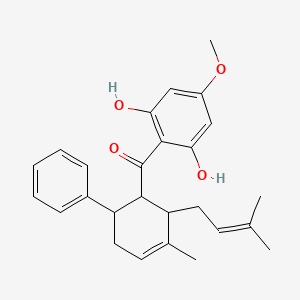
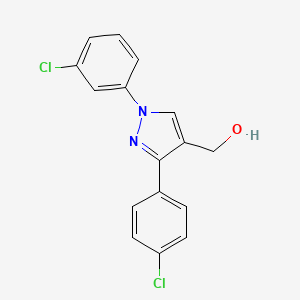
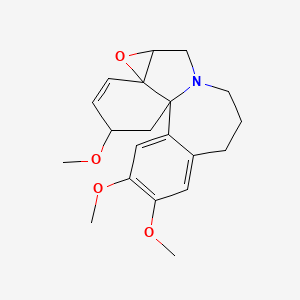
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)
![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)
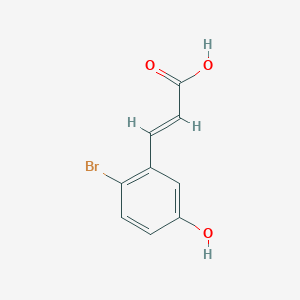
![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)

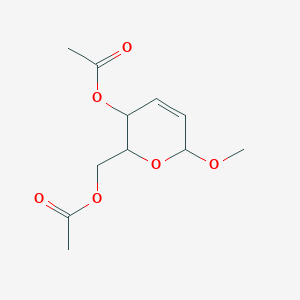
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
